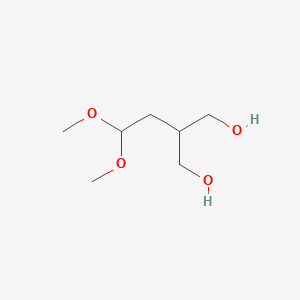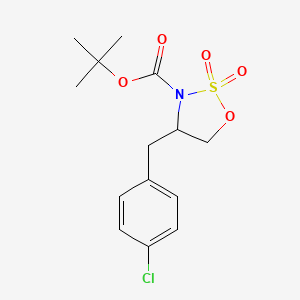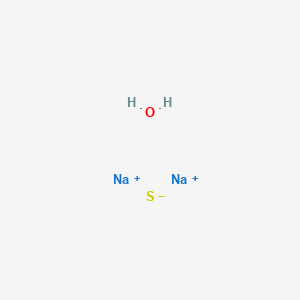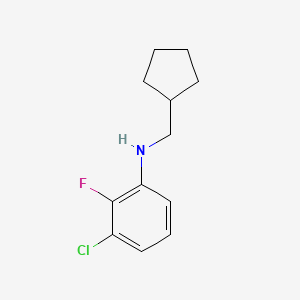
2-(2,2-dimethoxyethyl)propane-1,3-diol
概要
説明
2-(2,2-dimethoxyethyl)propane-1,3-diol is an organic compound with the molecular formula C7H16O4. It is characterized by the presence of two hydroxyl groups and a dimethoxyethyl substituent on a propane backbone. This compound is used in various chemical and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethoxyethyl)propane-1,3-diol typically involves the reaction of diethyl (2,2-dimethoxyethyl)malonate with a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride. The reaction proceeds through the reduction of the ester groups to yield the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
2-(2,2-dimethoxyethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halides or amines.
科学的研究の応用
2-(2,2-dimethoxyethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,2-dimethoxyethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The dimethoxyethyl substituent can also participate in steric and electronic interactions, affecting the compound’s overall behavior in chemical reactions .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-propanediol: Similar in structure but lacks the dimethoxyethyl substituent.
1,3-Propanediol: A simpler diol with only two hydroxyl groups and no additional substituents.
Uniqueness
2-(2,2-dimethoxyethyl)propane-1,3-diol is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar diols. This makes it valuable in specific synthetic and industrial applications where these properties are advantageous .
特性
CAS番号 |
99776-32-6 |
|---|---|
分子式 |
C7H16O4 |
分子量 |
164.20 g/mol |
IUPAC名 |
2-(2,2-dimethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H16O4/c1-10-7(11-2)3-6(4-8)5-9/h6-9H,3-5H2,1-2H3 |
InChIキー |
HZMZQSQAYFTAPH-UHFFFAOYSA-N |
正規SMILES |
COC(CC(CO)CO)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B8739255.png)

![Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate](/img/structure/B8739288.png)







